N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine
Overview
Description
“N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine” is a chemical compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids (carboxylic acids, sulfonic acids, etc.) in which the OH group of the carboxyl group has been replaced by an aniline group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of amines with carboxylic acids or their derivatives . For example, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . For example, the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide was determined by X-ray diffraction (XRD) analysis .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, anilides like “N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine” can undergo various reactions such as hydrolysis, reduction, and reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For example, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a compound with a similar methoxyphenyl structure, is a solid at 20°C and is air sensitive .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylsulfonylpyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-10-5-3-9(4-6-10)13-11-7-8-12(15-14-11)19(2,16)17/h3-8H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXCCVXNYCBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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